Potency Parity with Commercial Anthelmintics in *H. contortus* Larval Development Assay
Ivermectin B1a monosaccharide demonstrates equivalent larvicidal potency to the commercial anthelmintics ivermectin and doramectin in a standardized *Haemonchus contortus* larval development assay [1]. The monosaccharide derivative, like its parent compounds, achieves full inhibition of larval development at a minimum concentration of 0.001 μg/mL [1].
| Evidence Dimension | Minimum concentration for full activity (μg/mL) |
|---|---|
| Target Compound Data | 0.001 |
| Comparator Or Baseline | Ivermectin: 0.001; Doramectin: 0.001 |
| Quantified Difference | No significant difference |
| Conditions | Larval development assay with *Haemonchus contortus* |
Why This Matters
Confirms that the monosaccharide derivative retains the potent larvicidal activity of commercial macrocyclic lactones, validating its use as a direct substitute in growth inhibition studies where paralysis is a confounding factor.
- [1] Michael B. et al. Comparison of Ivermectin, Doramectin, Selamectin, and Eleven Intermediates in a Nematode Larval Development Assay. J. Parasitol. 2001, 87(3), 692-695. View Source
